

Analytical methods for 4H-1,3-benzodioxin-6-amine quantification

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Compound of Interest

Compound Name: 4H-1,3-benzodioxin-6-amine

CAS No.: 22791-64-6

Cat. No.: B1329835

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Application Note: High-Precision Quantification of **4H-1,3-benzodioxin-6-amine**

Executive Summary & Chemical Context

4H-1,3-benzodioxin-6-amine (CAS: 22791-64-6) is a specialized bicyclic aromatic amine used as a scaffold in medicinal chemistry.[1] Structurally, it consists of an aniline moiety fused to a 1,3-dioxin ring.[1] This unique architecture presents a specific analytical challenge:

- **The Aniline Functionality:** Basic (pKa ~4.0–5.0), prone to oxidation, and susceptible to peak tailing on standard silanol-active columns.
- **The 1,3-Benzodioxin Ring:** Unlike the robust 1,4-benzodioxan, the 1,3-dioxin system is a cyclic acetal.[1] Acetals are chemically labile in strong aqueous acids.

Critical Directive: Standard "generic" HPLC methods using 0.1% Trifluoroacetic Acid (pH ~2.0) pose a risk of on-column ring hydrolysis for this specific isomer.[1] This guide prioritizes pH-neutral or mild-acid methodologies to ensure structural integrity during quantification.

Primary Method: RP-HPLC-UV (Assay & Purity)

This protocol utilizes a "soft-ionization" control strategy.[1] By operating at pH 6.8, the aniline group (pKa ~4.6) remains predominantly neutral, maximizing hydrophobic retention on the C18 phase without requiring ion-pairing reagents or aggressive acids.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 with Hybrid Particle Technology (e.g., Waters XBridge BEH or Phenomenex Gemini NX)	High-pH stability and reduced silanol activity prevent amine tailing.[1]
Dimensions	150 mm x 4.6 mm, 3.5 µm or 5 µm	Balances resolution (R > 2.0) with moderate backpressure.
Mobile Phase A	10 mM Ammonium Acetate (pH 6.8)	Buffers the amine to its neutral state; protects the acetal ring.
Mobile Phase B	Acetonitrile (HPLC Grade)	Aprotic solvent minimizes baseline noise at low UV.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.[1]
Column Temp	30°C	Controls viscosity and retention reproducibility.[1]
Detection	UV @ 240 nm (Primary), 280 nm (Secondary)	240 nm targets the benzodioxin absorption max; 280 nm is specific for the aromatic system.
Injection Vol	5–10 µL	Adjusted based on sample concentration (target 0.5 mg/mL).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial hold
2.0	95	5	Isocratic dwell
15.0	30	70	Linear Gradient
18.0	5	95	Wash
20.0	5	95	Hold
20.1	95	5	Re-equilibration
25.0	95	5	End

System Suitability Criteria (SST)

- Tailing Factor (): NMT 1.5 (Strict control for amines).
- Theoretical Plates (): > 5,000.
- Precision (RSD): < 1.0% for n=6 injections.

Trace Analysis: LC-MS/MS (Genotoxic Impurity Screening)

For trace quantification (ppm levels) in drug substances, UV detection is insufficient. This method uses Positive Mode Electrospray Ionization (ESI+).

- Precursor Ion:

[1]

- Fragment Ions (MRM):

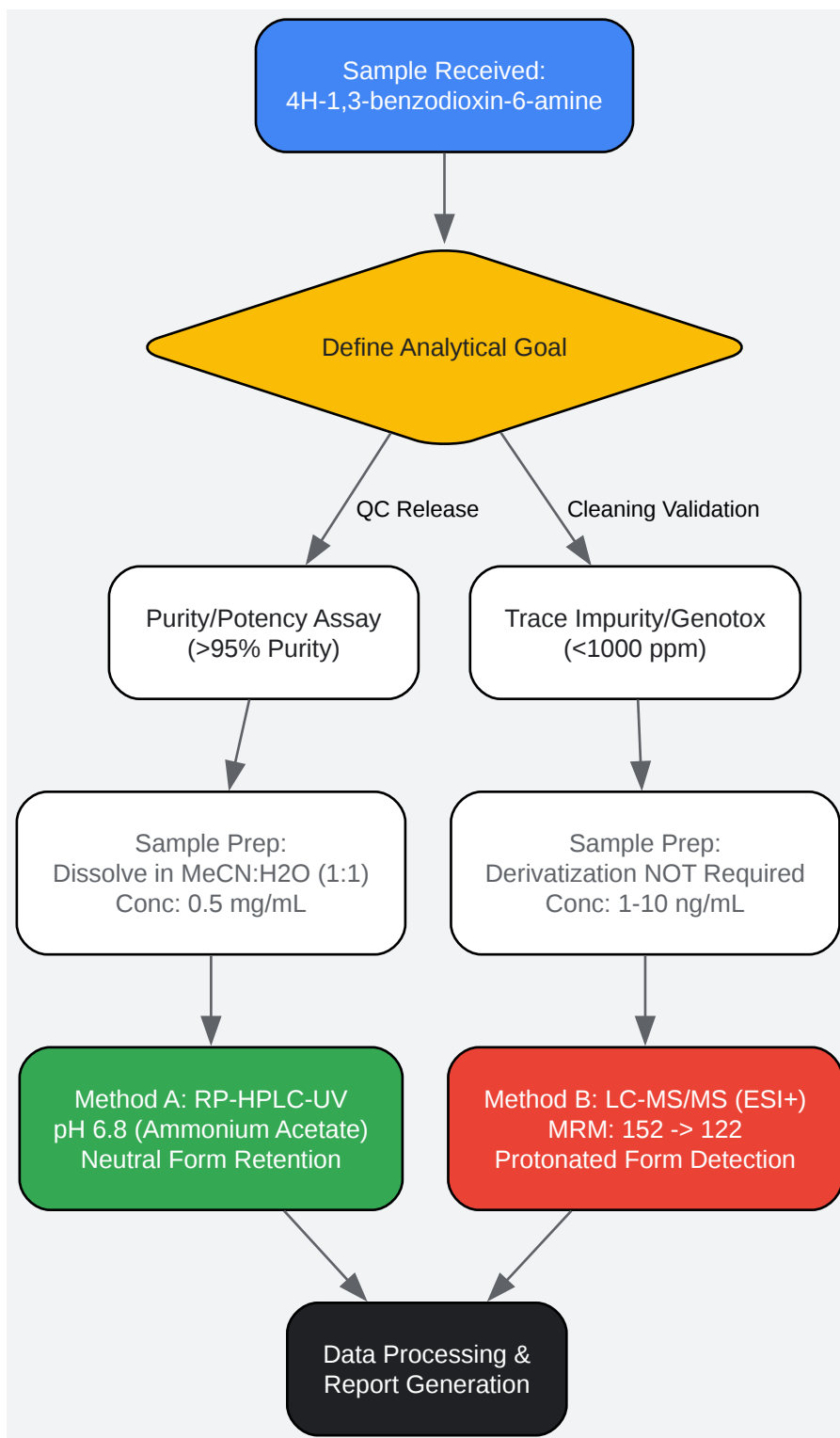
- (Loss of
 , characteristic of dioxin ring cleavage).
- (Aniline fragment).

Protocol Adjustment: Use 0.1% Formic Acid in Mobile Phase A for MS work to facilitate ionization (

). Note: The residence time in the column is short enough to minimize hydrolysis risk, but samples should be prepared fresh in acetonitrile/water (50:50) rather than acidic diluents.^{[1][2]}

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct analytical mode based on the sample stage (Raw Material vs. Trace Impurity).



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Caption: Decision matrix for selecting between High-pH HPLC (Assay) and LC-MS/MS (Trace) modes.

Sample Preparation & Stability Protocol

Crucial Warning: Do not use pure Methanol as a diluent if the sample is acidified, as this may promote acetal exchange (transacetalization) over long storage periods.

Recommended Diluent:

- Composition: Acetonitrile : Water (50:50 v/v).[1]
- Buffer: Add 10mM Ammonium Acetate to the diluent if peak splitting is observed (ensures sample pH matches mobile phase).

Step-by-Step Preparation:

- Weighing: Accurately weigh 25.0 mg of **4H-1,3-benzodioxin-6-amine** into a 50 mL amber volumetric flask (protect from light due to aniline photosensitivity).
- Dissolution: Add 25 mL of Acetonitrile. Sonicate for 5 minutes. The compound is freely soluble in organic solvents.
- Dilution: Dilute to volume with Water. Mix well.
- Filtration: Filter through a 0.22 μm PTFE or Nylon syringe filter. Avoid PVDF if protein precipitation is not involved, though PTFE is safest for organics.[1]

Validation Parameters (ICH Q2 Compliant)

To ensure the method is self-validating, the following acceptance criteria must be met during the pre-study qualification:

Parameter	Acceptance Criteria	Experimental approach
Specificity	Resolution > 1.5 from known impurities	Inject degradation mix (Acid/Base/Oxidative stress). [1]
Linearity		5 levels from 50% to 150% of target concentration.
Accuracy (Recovery)	98.0% – 102.0%	Spike placebo matrix at 3 levels (80%, 100%, 120%).[1]
Solution Stability	Change < 2.0% over 24h	Analyze stored sample vs. fresh standard.
LOD/LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	Determine via serial dilution.

Troubleshooting Guide

- Issue: Peak Tailing > 1.5
 - Cause: Interaction between the amine nitrogen and residual silanols on the silica support.
 - Fix: Increase buffer ionic strength (up to 20mM Ammonium Acetate) or switch to a "High pH" resistant hybrid column (e.g., Waters XBridge).
- Issue: Ghost Peaks or Split Peaks
 - Cause: Sample solvent mismatch.[1]
 - Fix: Ensure the sample diluent contains at least 20-30% water to match the initial mobile phase conditions.
- Issue: Degradation Products Appearing
 - Cause: Acid hydrolysis of the 1,3-dioxin ring.[1]
 - Fix: Verify the pH of the aqueous mobile phase. Ensure it is not below pH 3.0.[1]

References

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Sources

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